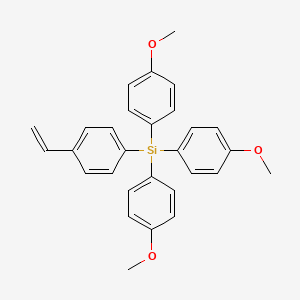![molecular formula C15H27N3O2S B14309232 N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide CAS No. 112195-32-1](/img/structure/B14309232.png)
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The structure includes an aromatic ring with an amino group, making it a versatile candidate for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-amino-3-propylphenyl ethylamine.
Intermediate Formation: This intermediate is then reacted with 2-bromoethylamine under basic conditions to form the ethylamine derivative.
Sulfonamide Formation: The final step involves the reaction of the ethylamine derivative with ethanesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can interact with various biomolecules due to its amino and sulfonamide groups. It may be used in the study of enzyme inhibition, protein binding, and other biochemical processes.
Medicine
In medicine, compounds with sulfonamide groups are often explored for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-ethylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-isopropylphenyl)ethyl]amino}ethyl)ethanesulfonamide
Uniqueness
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is unique due to its specific substitution pattern on the aromatic ring. The propyl group at the 3-position provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacological profiles and applications compared to its analogs.
Properties
CAS No. |
112195-32-1 |
|---|---|
Molecular Formula |
C15H27N3O2S |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-[2-[2-(4-amino-3-propylphenyl)ethylamino]ethyl]ethanesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-3-5-14-12-13(6-7-15(14)16)8-9-17-10-11-18-21(19,20)4-2/h6-7,12,17-18H,3-5,8-11,16H2,1-2H3 |
InChI Key |
VSXWZQFOVYHIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)CCNCCNS(=O)(=O)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


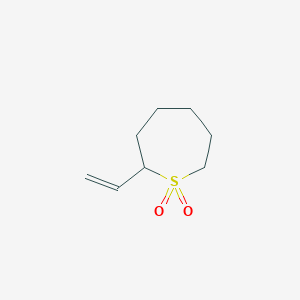
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
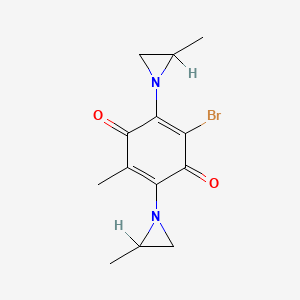
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
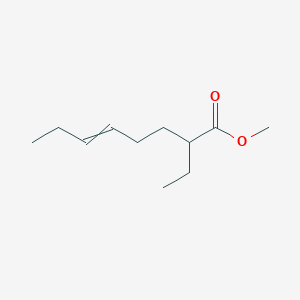
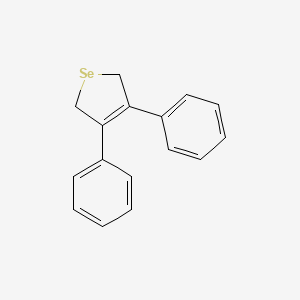
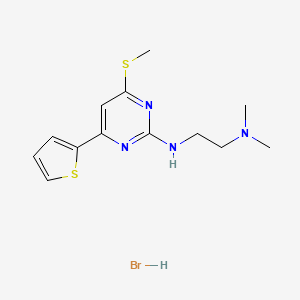
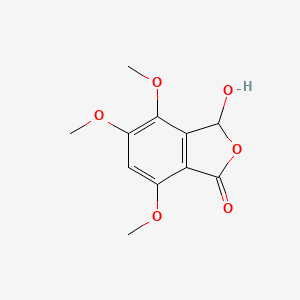
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)


